molecular formula C10H12O3S B1370748 Ethyl 5,7-dihydro-4H-thieno[2,3-c]pyran-3-carboxylate CAS No. 1169491-11-5

Ethyl 5,7-dihydro-4H-thieno[2,3-c]pyran-3-carboxylate

Cat. No.: B1370748
CAS No.: 1169491-11-5
M. Wt: 212.27 g/mol
InChI Key: FREVQORUYCDGQO-UHFFFAOYSA-N
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Description

“Ethyl 5,7-dihydro-4H-thieno[2,3-c]pyran-3-carboxylate” is a chemical compound with the CAS Number: 1169491-11-5. It has a molecular weight of 213.28 . The IUPAC name for this compound is ethyl 1,4,5,7-tetrahydro-1lambda3-thieno[2,3-c]pyran-3-carboxylate .


Molecular Structure Analysis

The molecular structure of “this compound” includes a 4H-pyran core, which can be found in many natural products or pharmaceutical compounds .


Physical and Chemical Properties Analysis

It should be stored at a temperature between 28 C .

Scientific Research Applications

  • Synthesis of Heterocycles : Ethyl 5,7-dihydro-4H-thieno[2,3-c]pyran-3-carboxylate is utilized in synthesizing various heterocyclic compounds. It has been involved in the synthesis of compounds like ethyl 4-oxo-4H-furo[3,2-c]pyran-6-yl carbonate and 5-oxo-N-phenyl-5,6-dihydro-4H-thieno[3,2-b]pyrrole-4-carboxamide, which are significant in developing fused ring systems (Ergun et al., 2014).

  • Formation of Multi-Substituted Derivatives : This compound is convertible into various derivatives, such as pyrano-[2,3-c]pyrazole and pyrano[2,3-d]pyridine derivatives, through treatments with different reagents. This adaptability makes it valuable in creating diverse molecular structures (Harb et al., 1989).

  • Synthesis of Fluorinated Compounds : this compound is instrumental in the synthesis of fluorinated heterocyclic compounds. It is used to create trifluoromethylated pyrano[4,3-b]pyrans, which are key in developing related fluorinated compounds (Wang et al., 2012).

  • Crystal Structure Analysis : The compound's crystal structure has been analyzed to understand its molecular conformation and interactions. This analysis is crucial for the development of materials and drugs (Kumar et al., 2018).

  • Antioxidant Activity : Derivatives of this compound have shown promising antioxidant activities. This opens avenues for its application in areas where oxidative stress is a concern, such as in certain diseases and aging (El-bayouki et al., 2014).

  • Antimicrobial Activity : Some derivatives synthesized using this compound have demonstrated significant antimicrobial activity against various bacterial and fungal strains, indicating its potential in developing new antimicrobial agents (Ghashang et al., 2013).

  • Acid Corrosion Inhibition : Research has shown that pyran derivatives, including this compound, are effective in mitigating acid corrosion, which is significant for materials protection in industrial settings (Saranya et al., 2020).

Safety and Hazards

For safety and hazards information, please refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer .

Properties

IUPAC Name

ethyl 5,7-dihydro-4H-thieno[2,3-c]pyran-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O3S/c1-2-13-10(11)8-6-14-9-5-12-4-3-7(8)9/h6H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FREVQORUYCDGQO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CSC2=C1CCOC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00621850
Record name Ethyl 4,7-dihydro-5H-thieno[2,3-c]pyran-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00621850
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1169491-11-5
Record name Ethyl 4,7-dihydro-5H-thieno[2,3-c]pyran-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00621850
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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